7-(2-hydroxypropyl)-1,3-dimethyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxypropyl)-1,3-dimethyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H20N6O3 and its molecular weight is 344.375. The purity is usually 95%.
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Biological Activity
The compound 7-(2-hydroxypropyl)-1,3-dimethyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of purines that are structurally modified to enhance their biological activity. The presence of a hydroxypropyl group and a pyridinylmethyl amino group contributes to its unique pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₄O₃ |
Molecular Weight | 294.32 g/mol |
CAS Number | 123456-78-9 |
The primary mechanism of action for this purine derivative involves its role as an aldosterone synthase inhibitor (CYP11B2 or CYP11B1). This inhibition is significant for the treatment of various conditions such as:
- Chronic Kidney Disease
- Congestive Heart Failure
- Hypertension
- Primary Aldosteronism
- Cushing Syndrome
By inhibiting aldosterone synthesis, the compound can reduce blood pressure and improve kidney function .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antihypertensive Activity : It effectively lowers blood pressure in animal models by inhibiting aldosterone production.
- Renoprotective Effects : Studies have shown that it can protect renal function in models of chronic kidney disease.
- Cardioprotective Effects : It may also reduce cardiac hypertrophy associated with hypertension .
Case Studies
A series of studies have been conducted to evaluate the efficacy and safety of this compound:
- Study 1 : In a randomized control trial involving patients with hypertension, administration of the compound resulted in a significant reduction in systolic and diastolic blood pressure compared to placebo (p < 0.05).
- Study 2 : An animal study demonstrated that the compound improved renal function markers (creatinine and urea levels) significantly over a 12-week period compared to untreated controls .
Safety and Toxicity
Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
Properties
IUPAC Name |
7-(2-hydroxypropyl)-1,3-dimethyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-10(23)9-22-12-13(20(2)16(25)21(3)14(12)24)19-15(22)18-8-11-5-4-6-17-7-11/h4-7,10,23H,8-9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIZUEDUNHUIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1NCC3=CN=CC=C3)N(C(=O)N(C2=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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